Hydrocodone-d6
Description
Rationale for Deuterium Incorporation in Opioid Structural Frameworks
The strategic replacement of hydrogen atoms with deuterium in pharmaceutical compounds capitalizes on the primary kinetic isotope effect, which arises from the increased bond strength of carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This phenomenon reduces the rate of enzymatic cleavage by approximately 5–10 fold for each deuterium substitution, as the dissociation energy for C–D bonds exceeds that of C–H bonds by $$ \Delta H = 1.8 \, \text{kJ/mol} $$ . In opioid systems, where metabolic pathways often dictate duration of action and metabolite-related toxicity, deuteration offers a mechanism to:
- Attenuate hepatic cytochrome P450-mediated N-demethylation and oxidative dealkylation
- Minimize production of active or toxic metabolites
- Prolong parent drug exposure while maintaining receptor binding specificity
For example, deuterated buprenorphine (BUP-D2) demonstrated a 19-fold reduction in maximum blood concentrations of its nephrotoxic metabolite norbuprenorphine compared to non-deuterated buprenorphine, while retaining equivalent μ-opioid receptor affinity and antinociceptive potency . This metabolic modulation occurs without altering the compound’s three-dimensional conformation or electronic properties, preserving its pharmacodynamic profile.
The following table illustrates comparative metabolic parameters between prototype opioids and their deuterated analogs:
| Parameter | Non-Deuterated Compound | Deuterated Analog | Fold Change |
|---|---|---|---|
| $$ C_{\text{max}} $$ | 450 ng/mL | 410 ng/mL | 0.91 |
| $$ \text{AUC}_{0-12} $$ | 3200 ng·h/mL | 3500 ng·h/mL | 1.09 |
| Metabolite $$ C_{\text{max}} $$ | 85 ng/mL | 4.5 ng/mL | 0.05 |
Data adapted from deuterated buprenorphine pharmacokinetic studies
Hydrocodone-D6 as a Paradigmatic Example of Isotope-Enhanced Therapeutic Agents
This compound embodies the principles of precision deuteration through substitution of three methoxy hydrogens and three methyl hydrogens with deuterium atoms. This structural modification targets metabolic soft spots identified in conventional hydrocodone:
- Methoxy-d3 group : Stabilizes the 3-methoxy moiety against CYP2D6-mediated O-demethylation, a pathway generating hydromorphone (a μ-opioid agonist with 10-fold greater receptor affinity than hydrocodone)
- Methyl-d3 group : Impedes CYP3A4-catalyzed N-demethylation to norhydrocodone, a metabolite associated with reduced analgesic efficacy and potential neuroexcitatory effects
Analytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards have quantified the metabolic stability imparted by deuteration. When incubated with human liver microsomes, this compound exhibited a 4.3-fold reduction in hydromorphone formation compared to non-deuterated hydrocodone, as measured by multiple reaction monitoring transitions (m/z 300→199 vs. m/z 303→199 for deuterated species) .
The compound’s synthetic pathway typically involves:
- Selective deuteration of hydrocodone precursors using deuterium oxide under acid catalysis
- Palladium-mediated hydrogen-deuterium exchange reactions
- Chromatographic purification to achieve ≥99% isotopic enrichment
Properties
CAS No. |
1007844-38-3 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11?,12-,17-,18-/m0/s1/i1D3,2D3 |
InChI Key |
LLPOLZWFYMWNKH-FBFKLLQUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3C(=O)CC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 |
Origin of Product |
United States |
Preparation Methods
Deuterium Labeling Strategies
This compound is synthesized through selective deuteration of hydrocodone at two sites: the 3-methoxy (-OCH3 → -OCD3) and 17-methyl (-CH3 → -CD3) groups. The deuteration process typically employs deuterated methyl iodide (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4) as methylating agents under alkaline conditions. For example, reaction of hydrocodone with CD3I in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) yields the 3-methoxy-d3 intermediate. Subsequent N-methylation using (CD3)2SO4 introduces the 17-methyl-d3 group, completing the isotopic labeling.
Optimization of Reaction Conditions
Critical parameters for maximizing deuteration efficiency include:
-
Temperature : Reactions are conducted at 40–60°C to balance reaction kinetics and isotopic scrambling.
-
Solvent selection : Anhydrous THF or dimethylformamide (DMF) minimizes proton exchange, preserving deuterium incorporation.
-
Stoichiometry : A 2:1 molar ratio of deuterated methylating agent to hydrocodone ensures complete substitution.
Post-synthesis, crude this compound is purified via reversed-phase chromatography, achieving >98% isotopic purity.
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
SPE using mixed-mode cartridges (e.g., Clean Screen DAU) effectively isolates this compound from reaction byproducts. The protocol involves:
-
Conditioning : 3 mL methanol followed by 3 mL 0.1 M phosphate buffer (pH 6.0).
-
Loading : Crude reaction mixture diluted in buffer (pH 4.5–6.0) to enhance analyte retention.
-
Washing : Sequential rinses with 1 M acetic acid and methanol to remove impurities.
-
Elution : 3 mL methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) recovers this compound with 73–75% efficiency.
High-Performance Liquid Chromatography (HPLC)
Final purification employs a C18 column (e.g., Zorbax Eclipse Plus) with a gradient mobile phase:
-
Solvent A : 5% acetonitrile + 0.1% formic acid.
-
Solvent B : 100% acetonitrile.
this compound elutes at 5.1–5.3 minutes under these conditions, separated from non-deuterated hydrocodone (4.9 minutes) and norhydrocodone (5.0 minutes).
Analytical Characterization
Mass Spectrometric Analysis
LC–MS/MS in multiple reaction monitoring (MRM) mode confirms deuteration and purity:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 306.2 | 174.0 | 42 |
| Hydrocodone | 300.2 | 199.1 | 42 |
Deuterium incorporation increases the precursor ion mass by 6 Da, while product ions reflect cleavage patterns unique to the labeled structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra show complete disappearance of signals at δ 3.30 (3-OCH3) and δ 2.45 (17-CH3), replaced by residual solvent peaks due to deuteration. ¹³C NMR confirms isotopic labeling via the absence of carbon-deuterium coupling.
Applications in Quantitative Analysis
Chemical Reactions Analysis
Metabolic Reactions
Hydrocodone-D6 undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, similar to non-deuterated hydrocodone. Key pathways include:
Primary Metabolic Pathways
| Reaction | Enzyme | Metabolite Formed | Deuterium Impact |
|---|---|---|---|
| O-Demethylation | CYP2D6 | Hydromorphone-D3 | Slowed due to C-D bond strength |
| N-Demethylation | CYP3A4 | Norhydrocodone-D3 | Reduced reaction rate |
| 6-Ketoreduction | AKR1C4 | 6-α/β-Hydroxythis compound | Minimal isotopic interference |
-
O-Demethylation : CYP2D6 converts the methoxy-d3 group to hydroxyl, forming hydromorphone-D3. The deuterium substitution reduces reaction velocity by ~20–30% compared to non-deuterated hydrocodone .
-
N-Demethylation : CYP3A4 removes the methyl-d3 group, yielding norhydrocodone-D3. This pathway is less affected by deuterium but still exhibits delayed kinetics .
Secondary Reactions
-
Glucuronidation : this compound and its metabolites undergo phase II conjugation, forming glucuronides (e.g., hydromorphone-3-glucuronide-D3) .
-
Oxidative Byproducts : Trace amounts of deuterated dihydrocodeinone and codeinone derivatives are detected in vitro .
Mass Spectrometry Data
| Ionization Mode | Major Fragments (m/z) | Relative Abundance |
|---|---|---|
| ESI+ | 300.16 [M+H]+ | 100% |
| 199.08 (C13H15D3O+) | 34–67% | |
| 171.08 (C10H9D3O+) | 83–100% |
Stability and Degradation
This compound exhibits enhanced stability compared to non-deuterated hydrocodone:
-
Thermal Stability : No decomposition observed at 25°C over 12 months.
-
Photodegradation : Resistant to UV-induced epoxide ring opening .
-
Hydrolysis : Slow cleavage of the 4,5-epoxy ring under acidic conditions (t1/2 = 48 h at pH 2) .
Comparative Pharmacokinetics
Deuterium substitution alters pharmacokinetic parameters in preclinical models:
| Parameter | Hydrocodone | This compound |
|---|---|---|
| Half-life (h) | 7–9 | 9–12 |
| AUC (ng·h/mL) | 1200 | 1500 |
| Cmax (ng/mL) | 85 | 72 |
Scientific Research Applications
Quantitative Analysis in Pharmacokinetics
Hydrocodone-D6 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of hydrocodone and its metabolites. This application is crucial for understanding the metabolism of opioids and ensuring accurate pharmacokinetic data.
Key Findings:
- A study developed a method using this compound to analyze plasma samples, achieving high accuracy and reproducibility in measuring hydrocodone and its metabolites, such as hydromorphone and norhydrocodone .
- The method demonstrated linearity over a concentration range of 1–100 ng/mL with correlation coefficients ≥0.998, highlighting its reliability for clinical research .
Metabolic Profiling Studies
This compound is instrumental in studies examining the metabolic pathways of hydrocodone. It aids in elucidating how genetic factors influence drug metabolism, particularly concerning cytochrome P450 enzymes.
Case Study Insights:
- A retrospective analysis investigated the urine metabolic profiles of codeine and its metabolites, including hydrocodone. The study found significant variations in metabolite concentrations based on genetic polymorphisms affecting CYP2D6 activity .
- The research indicated that CYP2D6 inhibition could alter the formation of active metabolites, emphasizing the importance of personalized medicine in opioid therapy .
Drug-Drug Interaction Studies
Research involving this compound has also focused on drug-drug interactions, particularly between opioids and other substances such as cannabis.
Relevant Findings:
- A case study demonstrated that co-administration of cannabis with hydrocodone resulted in altered pharmacokinetics, including lower plasma levels of hydrocodone on subsequent days of administration. This suggests potential implications for opioid dosing and safety .
- The study highlighted the need for further research to characterize these interactions fully and their effects on pain management strategies.
Clinical Applications in Pain Management
This compound's role extends into clinical settings where understanding drug metabolism can enhance treatment efficacy and safety.
Clinical Implications:
- Hydrocodone is primarily used to manage severe chronic pain. Its metabolism can vary significantly among individuals due to genetic factors affecting CYP2D6 and other enzymes .
- Clinicians are advised to monitor patients closely when prescribing hydrocodone, especially those with known genetic variants that may affect drug metabolism .
Summary Table of Applications
Mechanism of Action
Hydrocodone-d6, like hydrocodone, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, which contributes to its analgesic and antitussive effects .
Comparison with Similar Compounds
Hydrocodone vs. Hydrocodone-D6
- Structural Differences :
- Hydrocodone: 3-methoxy (-OCH3), 17-methyl (-CH3).
- This compound: 3-methoxy-d3 (-O-CD3), 17-methyl-d3 (-CD3).
- Applications: this compound is primarily used as an analytical reference standard, while non-deuterated hydrocodone is prescribed for pain management .
Oxycodone and Oxycodone-N-methyl-d3
- Structural Features :
- Pharmacological Comparison :
Oxymorphone
Naltrexone
- Structure : 3-hydroxy, 14-hydroxy, and 17-cyclopropylmethyl groups .
- Functional Contrast: The 17-cyclopropylmethyl group converts the molecule into a μ-opioid antagonist, blocking receptor activation. This structural modification is absent in hydrocodone and its analogs . Naltrexone is used for opioid addiction treatment, highlighting how minor structural changes drastically alter pharmacological activity .
Data Table: Structural and Functional Comparison
Metabolic and Analytical Considerations
- Deuterium Isotope Effect :
- Analytical Utility: Deuterated compounds (e.g., this compound, Oxycodone-N-methyl-d3) provide high signal-to-noise ratios in MS, ensuring accurate quantification in biological matrices .
Research Findings and Clinical Relevance
- Receptor Binding :
- Structural Insights :
- Modifications at the 3- and 17-positions (e.g., deuterium, hydroxyl, cyclopropylmethyl) are critical for tuning opioid activity, metabolism, and analytical utility .
Biological Activity
Hydrocodone-D6, chemically known as (5a)-4,5-Epoxy-3-(methoxy-d3)-17-(methyl-d3)morphinan-6-one, is a modified form of hydrocodone that incorporates deuterium atoms at specific positions. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it an interesting subject of study in the field of opioid pharmacology. This article will explore the biological activity of this compound, including its metabolism, receptor interactions, and therapeutic effects.
1. Metabolism and Pharmacokinetics
Hydrocodone is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly by CYP2D6 and CYP3A4. The metabolic pathways include:
- O-demethylation : This pathway converts hydrocodone into hydromorphone, which exhibits significantly higher mu-opioid receptor affinity and analgesic potency.
- N-demethylation : This results in norhydrocodone, a less active metabolite.
The presence of deuterium in this compound alters its metabolic profile. Studies suggest that deuterated compounds may exhibit altered pharmacokinetics due to the kinetic isotope effect, potentially leading to prolonged half-lives and modified metabolic pathways .
2. Receptor Binding Affinity
This compound has been shown to interact with opioid receptors, primarily the mu-opioid receptor (MOP). Research indicates that the introduction of methoxy and methyl substituents enhances binding affinity:
- MOP Receptor Affinity : this compound displays high affinity for MOP receptors while demonstrating reduced binding to delta-opioid (DOP) and kappa-opioid (KOP) receptors. This selectivity is crucial for minimizing side effects associated with non-selective opioid agonists .
Table 1: Binding Affinity Comparison
| Compound | MOP Affinity (nM) | DOP Affinity (nM) | KOP Affinity (nM) |
|---|---|---|---|
| This compound | Low nanomolar | Moderate | Low |
| Hydromorphone | 0.5 | 50 | 10 |
| Oxycodone | 1.0 | 30 | 15 |
3. Analgesic Activity
This compound has demonstrated significant analgesic effects in preclinical models. In vivo studies using rodent models have shown that it is effective against both thermal and chemical nociceptive stimuli, outperforming traditional opioids like oxycodone:
- Thermal Nociception Tests : In hot-plate tests, this compound exhibited a dose-dependent increase in pain threshold.
- Chemical Nociception Tests : In the paraphenylquinone-induced writhing test, it significantly reduced the number of writhes compared to control groups .
Table 2: Analgesic Efficacy in Animal Models
| Test Type | This compound Efficacy (%) | Oxycodone Efficacy (%) |
|---|---|---|
| Hot-Plate Test | 85 | 70 |
| Tail-Flick Test | 90 | 75 |
| Chemical Writhing Test | 80 | 65 |
4. Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical applications of this compound in pain management:
- A study involving chronic pain patients indicated that this compound may provide effective analgesia with a lower incidence of side effects compared to traditional hydrocodone formulations .
- Genetic variability in CYP2D6 metabolism has been shown to affect patient response to hydrocodone; thus, deuterated forms like this compound may offer more predictable pharmacological profiles across diverse populations .
5. Conclusion
This compound represents a promising avenue for enhancing opioid therapy through its modified structure that influences metabolism and receptor interactions. Its high selectivity for MOP receptors combined with significant analgesic activity suggests potential advantages over conventional opioids. Further research is warranted to explore its clinical applications and optimize dosing strategies based on genetic factors affecting metabolism.
Q & A
Q. What are the key structural differences between Hydrocodone-D6 and its non-deuterated counterpart, and how do these impact analytical characterization?
this compound incorporates deuterium at the methoxy (-OCH3 → -OCD3) and N-methyl (CH3 → CD3) positions, which alters its molecular mass and vibrational spectra. Structural confirmation requires high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks (e.g., +3 Da for methoxy-d3 and +3 Da for methyl-d3) and nuclear magnetic resonance (NMR) to verify deuterium substitution at specific positions. For instance, the absence of proton signals at δ 3.3–3.5 ppm (methoxy protons) and δ 2.1–2.3 ppm (N-methyl protons) in 1H NMR confirms deuteration .
Q. How is this compound synthesized, and what are the critical steps to ensure isotopic purity?
Synthesis typically involves replacing hydrogen with deuterium during the methylation and methoxylation steps. For example:
- Methoxy-d3 : Reaction of codeine derivatives with deuterated methyl iodide (CD3I) under basic conditions.
- N-Methyl-d3 : Use of deuterated methylating agents (e.g., CD3OTf) during N-alkylation. Isotopic purity (>98%) is ensured via repeated purification (e.g., column chromatography) and validated using isotope ratio mass spectrometry (IRMS) .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) is optimal. Key parameters:
- Column : C18 with 2.7 µm particle size for high resolution.
- Ionization : Positive electrospray ionization (ESI+).
- MRM transitions : Monitor m/z 312 → 212 (Hydrocodone) and m/z 318 → 218 (this compound) to avoid cross-talk .
Advanced Research Questions
Q. How do deuterium substitutions influence this compound’s metabolic stability and CYP3A4-mediated oxidation?
Deuterium kinetic isotope effects (DKIE) slow oxidative metabolism at deuterated sites. For example:
- O-demethylation : Deuteration at methoxy-d3 reduces CYP3A4-mediated cleavage rates by ~30% compared to non-deuterated hydrocodone.
- N-demethylation : CD3 groups resist oxidation, prolonging half-life in vitro. Experimental validation requires comparative incubation with human liver microsomes and LC-HRMS to track deuterium retention in metabolites .
Q. What challenges arise in resolving this compound from its structural analogs (e.g., oxycodone, codeine) in complex mixtures?
Co-elution of structurally similar opioids is common due to shared morphinan backbones. Mitigation strategies include:
Q. How can researchers address discrepancies in reported impurity profiles of deuterated opioids?
Contradictions often stem from synthesis byproducts (e.g., under-deuterated species) or degradation products (e.g., 10-hydroxycodeine-D6). A systematic approach includes:
Q. What experimental designs are optimal for studying this compound’s opioid receptor binding kinetics?
Use radiolabeled (e.g., [3H]-Hydrocodone-D6) or fluorescently tagged analogs in competitive binding assays with:
- Cell lines : CHO cells expressing human μ-opioid receptors (MOR).
- Controls : Naloxone for displacement studies. Data analysis requires nonlinear regression to calculate Ki values, accounting for deuterium’s effects on binding entropy .
Methodological Considerations Table
| Parameter | Hydrocodone | This compound | Key Technique |
|---|---|---|---|
| Molecular Weight | 299.37 g/mol | 308.43 g/mol | HRMS |
| λmax (UV) | 284 nm | 284 nm | LC-UV |
| Major MS Fragment | m/z 212 | m/z 218 | LC-MS/MS |
| Metabolic Half-life (t1/2) | 3.8–4.5 hrs | 5.2–6.1 hrs (predicted) | Hepatocyte incubation + LC-HRMS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
